Cyclo(L-Phe-L-Pro)
Overview
Description
Cyclo(L-Phe-L-Pro) is an antifungal cyclic dipeptide, isolated from Pseudomonas fluorescens and Pseudomonas alcaligenes cell-free culture supernatants . It inhibits IFN-β production by interfering with retinoic-acid-inducible gene-I (RIG-I) activation . It also exhibits free-radical scavenging activity .
Synthesis Analysis
Cyclodipeptides (CDPs) are produced as secondary functional metabolites or side products of protein metabolism by bacteria, fungi, and animals . CDP synthases (CDPSs) and non-ribosomal peptide synthetases (NRPSs) catalyze the biosynthesis of the CDP core structure .
Molecular Structure Analysis
The molecular formula of Cyclo(L-Phe-L-Pro) is C14H16N2O2 . Its average mass is 244.289 Da and its mono-isotopic mass is 244.121185 Da .
Chemical Reactions Analysis
Cyclo(L-Phe-L-Pro) has been found to inhibit IFN-β production by interfering with retinoic-acid-inducible gene-I (RIG-I) activation . It also exhibits free-radical scavenging activity .
Physical And Chemical Properties Analysis
Cyclo(L-Phe-L-Pro) is a solid substance with an off-white color . It is soluble in DMSO . The storage temperature is 2-8°C .
Scientific Research Applications
Inhibition of DNA Topoisomerase I : Cyclo(L-Prolyl-L-Phenylalanyl), also known as cyclo(pro-phe), was found to inhibit DNA topoisomerase I activity. This property makes it a potential agent for research in cancer therapy, as DNA topoisomerase I is a key enzyme involved in DNA replication and cell division. Its inhibitory activity was compared with camptothecin, a known topoisomerase inhibitor, and was found to be dose-dependent (Rhee, 2002).
Presence in Food Products : Studies have identified the presence of cyclo(L-Phe-L-Pro) in food products like wheat sourdough and bread. Liquid chromatography mass spectrometry (LC-MS) was used to quantify its levels, highlighting its formation during the baking process. The temperature during baking was found to be a key factor in the formation of this compound (Ryan et al., 2009).
Synthesis and Biological Activities : Research into the synthesis of cyclo(L-Phe-L-Pro) and related diketopiperazines has been conducted. These compounds have potential biological activities, including effects on cell division. The synthesis process involves coupling reactions and one-pot deprotection-cyclization reactions (Campo et al., 2009).
Inhibition of Virulence Factors in Bacteria : Cyclo(L-Phe-L-Pro) has been shown to inhibit the production of cholera toxin and toxin-coregulated pilus in Vibrio cholerae, suggesting its potential as an antimicrobial agent. This inhibition correlated with reduced transcription of the virulence regulator tcpPH (Bina & Bina, 2010).
Conformation and Complexation with Metal Ions : Studies have been conducted on the conformation of cyclo(L-Phe-L-Pro) and its complexation with metal ions. This research is significant for understanding the molecular structure and potential applications in areas like catalysis or material science (Ozeki et al., 2009).
Theoretical Conformational Analysis : Empirical energy calculations and theoretical conformational analysis of cyclo(L-Phe-L-Pro) have been done to understand its different possible conformations. This analysis is crucial for predicting its behavior in various chemical and biological processes (Ajó et al., 1977).
Enantiomer-Differentiating Ability : Research has been conducted on the enantiomer-differentiating ability of cyclo(L-Phe-L-Pro), particularly in complex formation with various amine hydrochlorides. This property is useful in chiral resolution and in understanding stereoselective interactions (Ishizu & Noguchi, 1997).
Safety And Hazards
properties
IUPAC Name |
(3S,8aS)-3-benzyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c17-13-12-7-4-8-16(12)14(18)11(15-13)9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2,(H,15,17)/t11-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBUWPVZSXDWSB-RYUDHWBXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NC(C(=O)N2C1)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C(=O)N[C@H](C(=O)N2C1)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101316106 | |
Record name | Cyclo(L-Phe-L-Pro) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101316106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47204552 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Cyclo(L-Phe-L-Pro) | |
CAS RN |
3705-26-8 | |
Record name | Cyclo(L-Phe-L-Pro) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3705-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclo(L-Phe-L-Pro) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101316106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3S-trans)-3-benzylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.952 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.